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Compound of Interest

Compound Name: Antho-rpamide II

CAS No.: 352280-38-7

Cat. No.: B1496598 Get Quote

Executive Summary
Antho-rpamide II is a biologically active neuropeptide isolated from the sea anemone

Anthopleura elegantissima.[1][2][3][4][5] It belongs to the Antho-RPamide family, characterized

by a C-terminal Arginine-Proline-amide moiety.[3][4] Distinct from its predecessor (Antho-

rpamide I), Antho-rpamide II features an N-terminal pyroglutamate residue, conferring

resistance to aminopeptidase degradation.

Biochemical Identity:

Sequence:

Classification: Neuropeptide / Neuromodulator[3]

Primary Function: Inhibition of spontaneous rhythmic contractions in neuromuscular

preparations.

Structural Elucidation
The structural integrity of Antho-rpamide II is defined by specific post-translational

modifications at both termini, flanking a bioactive core.
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The peptide consists of seven amino acid residues. Its amphiphilic nature is driven by the

hydrophobic core (Phe, Leu) and the basic C-terminus (Arg, His).
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Position Residue Notation Modification Function

N-Term
Glutamine/Gluta

mic Acid

Pyroglutamylatio

n

Cyclization of N-

terminal Gln/Glu

forms a lactam

ring, preventing

N-terminal

degradation.

2 Asparagine Asn (N) None

Hydrogen

bonding

potential; spacer.

3 Phenylalanine Phe (F) None

Hydrophobic

interaction (pi-

stacking) with

receptor pockets.

4 Histidine His (H) None

Proton

donor/acceptor;

pH sensitivity.

5 Leucine Leu (L) None
Hydrophobic

core stability.

6 Arginine Arg (R) None

Positively

charged; critical

for electrostatic

interaction.

C-Term Proline Pro (P) Amidation (-NH₂)

The C-terminal

carboxyl is

replaced by an

amide group,

neutralizing the

negative charge

and mimicking a

peptide bond to

enhance

receptor affinity.
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Structural Connectivity Diagram
The following diagram illustrates the linear connectivity and functional zoning of the molecule.
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Figure 1: Structural connectivity of Antho-rpamide II highlighting protective termini (Blue) and

the hydrophobic/basic core.

Isolation and Characterization Logic
The discovery of Antho-rpamide II relied on a "reverse-approach" using a radioimmunoassay

(RIA) specific to the C-terminal motif, rather than random screening.

The C-Terminal Anchor Strategy
Researchers utilized an antiserum raised against the sequence Arg-Pro-NH₂.[3][4] This choice

was critical because the C-terminus is often the conserved "message" sequence in

neuropeptide families (e.g., RFamides, RWamides).

Isolation Workflow
Extraction:Anthopleura elegantissima tissue is extracted in boiling acetic acid to denature

proteases immediately.
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Prefractionation: Cation-exchange chromatography separates basic peptides (due to Arg/His

content) from the bulk acidic proteome.

Purification: Multiple rounds of HPLC (High-Performance Liquid Chromatography) using

varying gradients (acetonitrile/water).

Detection: Fractions are screened via RIA for Arg-Pro-NH₂ immunoreactivity.[3][4]

Sequencing: Edman degradation or Mass Spectrometry confirms the sequence.

Figure 2: The isolation logic relying on C-terminal immunoreactivity to identify the novel

peptide.

Synthesis and Validation Protocol
To validate the structure derived from natural isolation, chemical synthesis is required. The

synthetic peptide must co-elute with the natural product on HPLC and exhibit identical

biological activity.

Solid-Phase Peptide Synthesis (SPPS)
Method: Fmoc chemistry is preferred for its milder deprotection conditions compared to Boc

chemistry.

Protocol:

Resin Selection: Use Rink Amide Resin.

Reasoning: The peptide is C-terminally amidated.[3] Rink Amide resin yields a primary

amide upon cleavage, whereas Wang resin would yield a free acid.

Coupling Cycle:

Deprotection: 20% Piperidine in DMF (removes Fmoc).

Coupling: Fmoc-AA-OH + HBTU/DIEA (activator/base).

Order: Pro → Arg(Pbf) → Leu → His(Trt) → Phe → Asn(Trt) → pGlu.
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N-Terminal Capping:

The final residue is Pyroglutamic acid (pGlu). This can be coupled directly as Fmoc-pGlu-

OH. Alternatively, Glutamine (Gln) can be coupled and cyclized, but direct pGlu coupling is

more efficient.

Cleavage & Deprotection:

Reagent: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water.

Mechanism:[6] Cleaves peptide from resin and removes side-chain protecting groups (Pbf,

Trt).

Purification: Preparative RP-HPLC (C18 column).

Validation Metrics
Parameter Specification Verification Method

Purity >95% Analytical HPLC (214 nm)

Molecular Mass Theoretical vs Observed ESI-MS or MALDI-TOF

Co-elution Single Peak
Mix Synthetic + Natural, run

HPLC

Biological Function & SAR
Structure-Activity Relationship (SAR) studies suggest that the C-terminal Arg-Pro-NH₂ is the

primary "address" for receptor binding, while the N-terminal extension modulates potency and

stability.

Mechanism: Antho-rpamide II acts as a neurotransmitter or neuromodulator.[1][3]

Activity: In tentacle preparations of Anthopleura, the peptide inhibits spontaneous rhythmic

contractions.[3][4] This contrasts with Antho-rpamide I (LPPGPLPRP-NH₂), which also

modulates activity but has a completely different N-terminal domain.
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Stability: The (pyroglutamate) and -NH₂ (amide) modifications render the peptide highly

resistant to exopeptidases (aminopeptidases and carboxypeptidases), ensuring a longer

half-life in the marine environment or synaptic cleft.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Isolation of pyroGlu-Gly-Arg-Phe-NH2 (Antho-RFamide), a neuropeptide from sea
anemones - PMC [pmc.ncbi.nlm.nih.gov]

2. Identification of a novel type of processing sites in the precursor for the sea anemone
neuropeptide Antho-RFamide (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. Isolation of <Glu-Asn-Phe-His-Leu-Arg-Pro-NH2 (Antho-RPamide II), a novel, biologically
active neuropeptide from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Isolation of Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH2 (Antho-RPamide), an N-terminally
protected, biologically active neuropeptide from sea anemones - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. Isolation of less than Glu-Gly-Leu-Arg-Trp-NH2 (Antho-RWamide II), a novel neuropeptide
from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11106141/
https://pubmed.ncbi.nlm.nih.gov/1731398/
https://pubmed.ncbi.nlm.nih.gov/1480510/
https://pubmed.ncbi.nlm.nih.gov/1468960/
https://www.benchchem.com/product/b1496598?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC387233/
https://pmc.ncbi.nlm.nih.gov/articles/PMC387233/
https://pubmed.ncbi.nlm.nih.gov/1429603/
https://pubmed.ncbi.nlm.nih.gov/1429603/
https://pubmed.ncbi.nlm.nih.gov/1429603/
https://pubmed.ncbi.nlm.nih.gov/8483793/
https://pubmed.ncbi.nlm.nih.gov/8483793/
https://pubmed.ncbi.nlm.nih.gov/1480510/
https://pubmed.ncbi.nlm.nih.gov/1480510/
https://pubmed.ncbi.nlm.nih.gov/1480510/
https://pubmed.ncbi.nlm.nih.gov/2903070/
https://pubmed.ncbi.nlm.nih.gov/2903070/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1496598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Boosting Expression of a Specifically Targeted Antimicrobial Peptide K in Pichia pastoris
by Employing a 2A Self-Cleaving Peptide-Based Expression System - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: Structural Characterization and
Synthesis of Antho-rpamide II]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1496598#what-is-the-structure-of-antho-rpamide-ii]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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